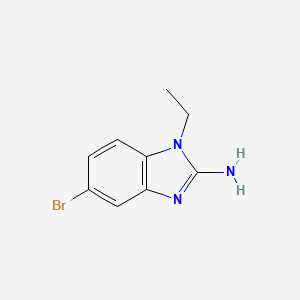
6-Bromo-3-methyl-1,5-naphthyridin-2-amine
Übersicht
Beschreibung
6-Bromo-3-methyl-1,5-naphthyridin-2-amine (6-Br-MNA) is a synthetic compound that has been studied extensively in the scientific community for its potential applications in various fields. This compound is a heterocyclic amine that can be synthesized via a variety of methods, including the reaction of 6-bromo-3-methyl-1,5-naphthyridine with 2-aminoethanol. 6-Br-MNA has been studied for its possible uses in drug development, as a reagent in organic synthesis, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiproliferative Agents
6-Bromo-3-methyl-1,5-naphthyridin-2-amine has been identified as a key scaffold in medicinal chemistry due to its potential antiproliferative properties. This compound can be utilized in the synthesis of molecules that target cancer cells, inhibiting their growth and proliferation. The bromine atom present in the compound offers a reactive site for further functionalization, allowing the creation of novel derivatives with enhanced biological activity .
Antibacterial Applications
Research indicates that derivatives of 1,5-naphthyridines exhibit significant antibacterial activity. By modifying the 6-Bromo-3-methyl-1,5-naphthyridin-2-amine structure, scientists can develop new antibacterial agents that can be effective against resistant strains of bacteria. This is particularly important in the era of increasing antibiotic resistance .
Antiparasitic Treatments
The structural motif of 1,5-naphthyridines, including 6-Bromo-3-methyl-1,5-naphthyridin-2-amine, has shown promise in the development of antiparasitic treatments. These compounds can be designed to interfere with the life cycle of various parasites, offering a potential route to treat diseases such as malaria and leishmaniasis .
Antiviral Research
The naphthyridine core is a valuable component in the synthesis of antiviral drugs. 6-Bromo-3-methyl-1,5-naphthyridin-2-amine could serve as a precursor for compounds that inhibit viral replication, particularly in the treatment of diseases like HIV and influenza .
Anti-inflammatory Properties
Compounds based on 1,5-naphthyridines have been found to possess anti-inflammatory properties. By leveraging the chemical structure of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine, researchers can explore its use in creating new anti-inflammatory medications, which could be beneficial for treating conditions like arthritis and asthma .
Central Nervous System Disorders
The unique structure of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine may be exploited to develop drugs targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it an interesting candidate for the treatment of neurodegenerative diseases and mental health conditions .
Cardiovascular Applications
Research into 1,5-naphthyridines has uncovered potential cardiovascular applications. Derivatives of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine could be synthesized to act on various pathways involved in cardiovascular diseases, offering new therapeutic options for conditions such as hypertension and arrhythmias .
Hormonal Disease Modulation
The 1,5-naphthyridine framework, including 6-Bromo-3-methyl-1,5-naphthyridin-2-amine, can be modified to interact with hormone receptors, providing a pathway to treat hormonal imbalances and diseases. This could lead to the development of drugs for conditions like diabetes and thyroid disorders .
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-5-4-7-6(13-9(5)11)2-3-8(10)12-7/h2-4H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLBOFHBHHBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Br)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1,5-naphthyridin-2-amine | |
CAS RN |
1049130-72-4 | |
| Record name | 6-bromo-3-methyl-1,5-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(3-Phenylpropoxy)phenyl]methanol](/img/structure/B1460808.png)









![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)